molecular formula C27H23N5O3 B2589152 N-methyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide CAS No. 1116048-06-6

N-methyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide

Cat. No.: B2589152
CAS No.: 1116048-06-6
M. Wt: 465.513
InChI Key: RFNGWQDBYRSWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is notable for its unique structure, which combines naphthyridine and oxadiazole moieties, contributing to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, including 1,8-naphthyridine and 1,2,4-oxadiazole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions, such as using appropriate catalysts, solvents, and temperatures to form the desired compound. Reaction conditions must be optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by utilizing continuous flow reactors and automated processes to ensure consistent quality and efficiency. The industrial production also involves rigorous quality control measures, including purification steps like crystallization or chromatography, to meet the required standards for various applications.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine moiety, leading to the formation of corresponding oxidized derivatives.

  • Reduction: Reduction reactions can target the oxadiazole ring or other specific functional groups within the compound.

  • Substitution: Substitution reactions, especially electrophilic or nucleophilic substitutions, can be facilitated due to the presence of multiple reactive sites.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Solvents: Dimethyl sulfoxide (DMSO), methanol, dichloromethane

Major Products Formed

  • Oxidized Derivatives: Formation of naphthyridone or oxadiazolone products

  • Reduced Derivatives: Formation of reduced naphthyridine or oxadiazole products

  • Substitution Products: Varied based on the specific reagents and conditions used

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a building block for creating more complex molecules, enabling the development of novel materials and catalysts.

Biology: The compound is used in biochemical assays and studies due to its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: In medicinal chemistry, this compound shows promise as a lead compound for drug discovery, especially in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Industry: The compound is utilized in the formulation of specialty chemicals and advanced materials, contributing to innovations in electronics, coatings, and polymers.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, the naphthyridine and oxadiazole moieties may interact with DNA or protein targets, leading to changes in their function and activity.

Comparison with Similar Compounds

Comparison with Other Compounds: N-methyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide stands out due to its unique combination of naphthyridine and oxadiazole structures. Similar compounds, such as 1,8-naphthyridine or oxadiazole derivatives, may share certain chemical properties but lack the combined functionalities, making this compound unique in its reactivity and applications.

List of Similar Compounds

  • 1,8-Naphthyridine

  • 1,2,4-Oxadiazole

  • N-methyl-1,8-naphthyridin-4(1H)-one

  • 5-phenyl-1,2,4-oxadiazole

This detailed analysis of this compound highlights its significance and potential in various scientific and industrial fields. Does that hit the mark?

Properties

IUPAC Name

N-methyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-17-9-7-8-12-20(17)25-29-27(35-30-25)22-15-32(26-21(24(22)34)14-13-18(2)28-26)16-23(33)31(3)19-10-5-4-6-11-19/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNGWQDBYRSWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N(C)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.